molecular formula C8H6Cl3NO5S B14448993 Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester CAS No. 73688-65-0

Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester

Cat. No.: B14448993
CAS No.: 73688-65-0
M. Wt: 334.6 g/mol
InChI Key: VBIFICDETLNMCJ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is an organosulfur compound that combines the structural elements of benzenesulfonic acid and nitrobenzene with a trichloroethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester typically involves the nitration and sulfonation of benzene. The nitration process introduces a nitro group into the benzene ring, while sulfonation adds a sulfonic acid group. The esterification of the sulfonic acid with 2,2,2-trichloroethanol results in the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of concentrated sulfuric acid and fuming sulfuric acid (oleum) is common in the sulfonation process. The nitration step involves the use of nitric acid and sulfuric acid to generate the nitronium ion, which then reacts with benzene .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug development and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can modify proteins and other biomolecules. The sulfonic acid group can enhance the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • p-Nitrobenzenesulfonic acid
  • 2,2,2-Trichloroethyl benzenesulfonate

Uniqueness

Benzenesulfonic acid, p-nitro-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups allows for diverse chemical transformations and applications .

Properties

CAS No.

73688-65-0

Molecular Formula

C8H6Cl3NO5S

Molecular Weight

334.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C8H6Cl3NO5S/c9-8(10,11)5-17-18(15,16)7-3-1-6(2-4-7)12(13)14/h1-4H,5H2

InChI Key

VBIFICDETLNMCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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